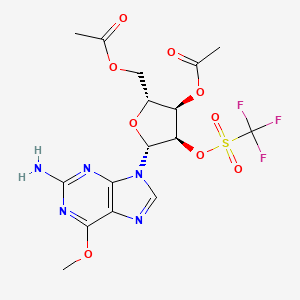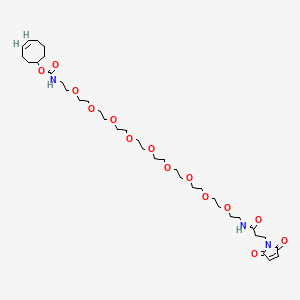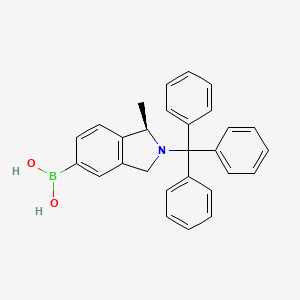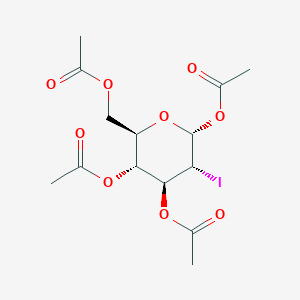
5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine is a compound of interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine typically involves multi-step organic reactions. One common approach includes the formation of the naphthyridine core followed by the introduction of the thiophene and trifluoromethyl substituents. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthyridine core and the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthyridine core.
Wissenschaftliche Forschungsanwendungen
5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism by which 5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiophene ring may participate in π-π interactions. These interactions can modulate biological activities and lead to specific effects in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
- 5-(Trifluoromethyl)thiophen-2-yl]methanol
Uniqueness
Compared to similar compounds, 5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine stands out due to its naphthyridine core, which provides additional sites for chemical modification and potential interactions. The presence of both the thiophene ring and the trifluoromethyl group further enhances its reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
51420-77-0 |
|---|---|
Molekularformel |
C13H8F3N3S |
Molekulargewicht |
295.28 g/mol |
IUPAC-Name |
5-thiophen-2-yl-7-(trifluoromethyl)-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C13H8F3N3S/c14-13(15,16)10-6-8(9-2-1-5-20-9)7-3-4-11(17)19-12(7)18-10/h1-6H,(H2,17,18,19) |
InChI-Schlüssel |
MMUFXEFRCSGILP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC(=NC3=C2C=CC(=N3)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11831689.png)

![4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinolin-6(2H)-one](/img/structure/B11831695.png)

![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)-](/img/structure/B11831717.png)


![2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B11831738.png)

